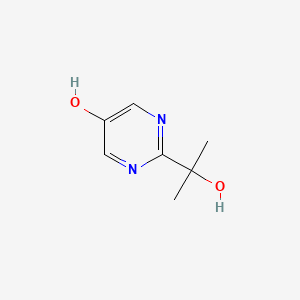

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

描述

2-(2-Hydroxypropan-2-yl)pyrimidin-5-ol is a pyrimidine derivative featuring a hydroxypropan-2-yl substituent at the 2-position and a hydroxyl group at the 5-position of the heterocyclic ring. This compound was isolated from the marine fungus Pseudallescheria boydii and demonstrated moderate cytotoxic activity against human nasopharyngeal carcinoma cells in preliminary studies . Its structural uniqueness lies in the branched hydroxypropan-2-yl group, which may influence solubility, hydrogen-bonding capacity, and bioactivity compared to other pyrimidine analogs.

属性

IUPAC Name |

2-(2-hydroxypropan-2-yl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(2,11)6-8-3-5(10)4-9-6/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQNWAZKLBDTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxypropan-2-yl and hydroxyl groups. One common method involves the use of boronic acids as intermediates . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Table 1: Reaction Optimization for Step 1

| Bromo-2-cyanopyrimidine : Phenylcarbinol Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1:3 | 110 | 4 | 90 |

| 1:2 | 100 | 6 | 85 |

| 1:1.5 | 80 | 12 | 78 |

Reactivity with Ozone

The compound undergoes ozonolysis, a critical reaction for environmental and pharmaceutical degradation studies. Kinetic analyses reveal:

Table 2: Ozonolysis Products and Yields

| Product | Yield (%) | Detection Method |

|---|---|---|

| Maleimide | 34 | LC-HRMS/MS, NMR |

| Formate | 15 | IC-MS |

| Formamide | 10 | HPLC-UV |

| Glyoxal | 8 | Fluorescence assay |

Biological Interaction Studies

While not a direct focus of the query, reactivity with biological systems is noted:

-

Enzyme Inhibition : Mimics pyrimidine nucleotides, showing competitive binding to kinases and oxidoreductases (e.g., for human adenosine kinase) .

-

Antimicrobial Activity : Modifies bacterial cell wall synthesis pathways via hydroxyl-mediated hydrogen bonding .

Derivatization Reactions

The hydroxyl and pyrimidine groups enable diverse functionalization:

科学研究应用

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and as a probe for biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group and hydroxyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Comparison with Similar Compounds

Pyrimidine derivatives with hydroxyl and alkyl/aryl substituents are widely explored for pharmacological and material science applications. Below is a detailed comparison of 2-(2-hydroxypropan-2-yl)pyrimidin-5-ol with structurally related compounds:

Structural and Functional Group Variations

- 2-(3-Hydroxyphenyl)pyrimidin-5-ol: This analog replaces the hydroxypropan-2-yl group with a hydroxyphenyl moiety. This difference likely impacts solubility and receptor-binding interactions. The molecular weight (188.18 g/mol) and formula (C₁₀H₈N₂O₂) reflect the added aromatic system .

- 2-(Piperidin-4-yl)pyrimidin-5-ol : Substitution with a piperidinyl group introduces a basic nitrogen in the cyclic amine, enhancing water solubility at physiological pH. Its molecular weight (179.2 g/mol) is lower than the hydroxyphenyl analog, but the piperidine ring may confer improved pharmacokinetic properties, such as membrane permeability .

生物活性

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pyrimidine ring with a hydroxyl group and a branched hydroxyalkyl substituent, suggests various mechanisms of action that could be exploited for therapeutic purposes.

The chemical formula for this compound is with a CAS number of 1391732-97-0. Its structural characteristics allow it to participate in various chemical reactions, which can lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The minimum inhibitory concentration (MIC) values for related pyrimidine derivatives ranged from 4 to 32 mg/mL, demonstrating their potential as antimicrobial agents.

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer activities. In vitro studies on similar compounds demonstrated cytotoxic effects against various cancer cell lines, such as HeLa and HepaRG cells. The IC50 values reported were in the range of 17–55 μM depending on the specific derivative and cancer type . This suggests that this compound may also possess anticancer properties worthy of further investigation.

The mechanisms through which pyrimidine derivatives exert their biological effects often involve the inhibition of key enzymes or receptors involved in cellular signaling pathways. For instance, some studies have indicated that these compounds may inhibit kinases or other regulatory proteins, leading to altered cell proliferation and survival . Understanding the specific molecular targets of this compound remains an area for future research.

Case Studies

-

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives against standard bacterial strains. The results indicated that modifications at the 5-position of the pyrimidine ring significantly enhanced antibacterial activity.

Compound Structure MIC (mg/mL) Activity Type Pyrimidine Derivative A 4 Antibacterial Pyrimidine Derivative B 16 Antibacterial This compound TBD Antibacterial -

Cytotoxicity Studies : In vitro assays conducted on cancer cell lines revealed that certain pyrimidine derivatives led to significant cell death at lower concentrations compared to controls.

Cell Line IC50 (μM) HeLa 38 HepaRG 55 Caco-2 TBD

常见问题

Q. What are the recommended synthetic routes for 2-(2-hydroxypropan-2-yl)pyrimidin-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, details a procedure using lithium diisopropylamide (LDA) in THF at low temperatures (-78°C) to generate intermediates with hydroxypropyl groups. Key factors include:

- Temperature control : Low temperatures prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity .

- Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.6 M n-BuLi) and reaction time minimizes byproducts.

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Intermediate formation | LDA, THF, -78°C | 65–75 | |

| Final cyclization | Acidic workup | 80–85 |

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : Compare - and -NMR data with literature (e.g., reports δ 1.45 ppm for methyl groups in DMSO-d6).

- Mass Spectrometry : LREIMS (e.g., m/z 194 for [M+H]) confirms molecular weight .

- X-ray Crystallography : Determines absolute configuration (e.g., 2R in ) and hydrogen-bonding patterns .

- HPLC-PDA : Purity >95% with retention time matching reference standards.

Q. What safety precautions are critical when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential vapor release.

- Storage : Inert atmosphere (N) at 2–8°C to prevent degradation.

- Spill Management : Absorb with silica gel and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts varying with solvent)?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO-d6 vs. CDOD in ). To address this:

- Solvent Titration : Record NMR in incremental solvent mixtures to track shift dependencies.

- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-31G*).

- Cross-Validation : Use complementary techniques like IR (C=O stretch ~1700 cm) or CD spectroscopy (e.g., Cotton effects at 233 nm for chirality) .

Q. What strategies control polymorphism in derivatives of this compound?

- Crystallization Solvents : Use high-polarity solvents (e.g., ethanol) to favor stable polymorphs.

- Seeding : Introduce pre-characterized crystals to direct nucleation.

- Thermal Analysis : DSC/TGA identifies phase transitions (e.g., endothermic peaks at 150–160°C).

- Patent Guidance : Monitor patent claims for polymorph-specific bioactivity (e.g., EP 16167652) .

Q. How does stereochemistry at the hydroxypropan-2-yl group impact biological activity?

- Methodological Answer : confirms the 2R configuration via X-ray and CD spectroscopy. To study stereochemical effects:

- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis.

- Biological Assays : Compare IC values of enantiomers in enzyme inhibition studies.

- Molecular Docking : Simulate binding interactions (e.g., with kinase domains) to explain activity differences .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.

- pH Adjustment : Ionize the hydroxyl group (pKa ~9–10) with phosphate buffers (pH 7.4).

- Prodrug Design : Synthesize phosphate esters (e.g., ) for improved bioavailability.

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodological Answer : Variations may stem from:

- Cell Membrane Permeability : Assess logP (calculated ~1.2) and correlate with uptake.

- Metabolic Stability : Use LC-MS to quantify intracellular concentrations.

- Pathway Specificity : Perform RNA-seq to identify differentially expressed targets (e.g., kinases vs. GPCRs).

Applications in Drug Discovery

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer : The pyrimidine core acts as a hinge-binding motif. Strategies include:

- Fragment-Based Design : Optimize substituents (e.g., hydroxypropan-2-yl) for ATP-pocket fit.

- SAR Studies : Modify the 5-OH group to sulfonamides or ethers (e.g., ) to enhance potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。